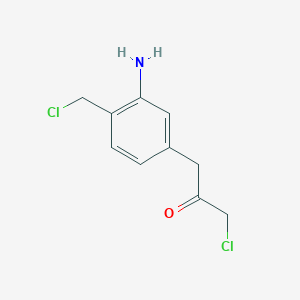

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

Description

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone with a unique substitution pattern: a 3-amino group and a 4-chloromethyl group on the phenyl ring, coupled with a 3-chloro substituent on the propan-2-one backbone.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 |

InChI Key |

LWPSVWMMZMMJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)N)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 3-Nitro-4-methylbenzene

The reaction begins with 3-nitro-4-methylbenzene, where aluminum chloride (AlCl₃) catalyzes the acylation using chloroacetyl chloride. The nitro group directs electrophilic substitution to the para position relative to the methyl group, yielding 3-nitro-4-methylacetophenone.

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (exothermic control)

- Yield: ~68%

Chloromethylation and Nitro Reduction

The methyl group undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light, producing 3-nitro-4-(chloromethyl)acetophenone. Subsequent hydrogenation with palladium-on-carbon (Pd/C) reduces the nitro group to an amine, yielding the target compound.

Challenges :

- Over-chlorination risks require stoichiometric control.

- Catalyst poisoning by chloride byproducts necessitates excess Pd/C.

Chloromethylation of Pre-formed Aryl Ketones

This method introduces the chloromethyl group after establishing the ketone functionality.

Chloromethylation Using Blanc Reaction

3-Aminoacetophenone reacts with formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂), enabling electrophilic chloromethylation at the para position.

Reaction Scheme :

$$ \text{3-Aminoacetophenone} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one} $$

Optimization :

Post-chlorination of the Propanone Moiety

The propan-2-one group is chlorinated using thionyl chloride (SOCl₂), yielding the final product.

Conditions :

Reductive Amination Pathways

Nitration of 4-(Chloromethyl)propiophenone

4-(Chloromethyl)propiophenone is nitrated using a nitric acid-sulfuric acid mixture, introducing a nitro group at the meta position. Catalytic hydrogenation (H₂/Pd-C) then reduces the nitro group to an amine.

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 73% |

| Reduction | H₂ (1 atm), Pd/C | 89% |

Limitations

- Nitration regioselectivity depends on steric effects from the chloromethyl group.

- Acid-sensitive intermediates require pH monitoring during workup.

Multi-step Functional Group Interconversion

Suzuki Coupling Approach

A boronic ester derivative of 3-amino-4-(chloromethyl)benzene reacts with 3-chloropropan-2-one triflate under palladium catalysis.

Conditions :

Advantages and Drawbacks

- Enables late-stage diversification but suffers from costly reagents.

- Requires anhydrous conditions to prevent boronic acid hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Friedel-Crafts | 45% | Moderate | High |

| Chloromethylation | 55% | Low | Medium |

| Reductive Amination | 65% | High | High |

| Suzuki Coupling | 40% | Very High | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

There appears to be some ambiguity regarding the correct chemical compound, as the query specifies "1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one," while some search results refer to similar compounds with slightly different structures. To address this, the following will focus on the available information for compounds with similar names and structures, noting the distinctions where possible.

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one

Overview

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula . It features an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring.

Properties

- Molecular Formula:

- Molecular Weight: 197.66 g/mol

- IUPAC Name: 1-[3-amino-4-(chloromethyl)phenyl]propan-1-one

Synthesis

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one can be synthesized by reacting 3-amino-4-(chloromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions via a nucleophilic addition-elimination mechanism. Industrial production may involve optimized conditions, catalysts, controlled temperature and pressure, and purification techniques like recrystallization or chromatography.

Potential Applications

- Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

- Specialty Chemicals: Utilized in the production of specialty chemicals and materials.

Chemical Reactions

- Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate () or chromium trioxide ().

- Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride () or lithium aluminum hydride ().

- Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide () or thiols (RSH) to introduce different functional groups.

Biological Activities

- Antimicrobial Properties: May inhibit the growth of various microorganisms.

- Anticancer Activity: Could possess anticancer properties, possibly through enzyme inhibition or receptor modulation.

- Anti-inflammatory Effects: Evaluated for anti-inflammatory potential, which is crucial for developing treatments for chronic inflammatory diseases.

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one and Related Compounds

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

This compound has potential use as a building block in organic synthesis.

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one

Appears to be a similar compound .

Other Related Compounds

- 1-(3-Amino-4-methylphenyl)propan-1-one: Similar structure but lacks a chloromethyl group.

- 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one: Contains bromine at a different position.

- 1-(3-Amino-4-bromomethylphenyl)-propan-1-one: Contains a bromomethyl group instead of chloromethyl.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Chlorophenyl and Chloropropanone Groups

Compound : 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

- Molecular Formula : C₉H₈Cl₂O

- Molar Mass : 203.07 g/mol

- Density : 1.275 g/cm³ (predicted)

- Boiling Point : 90–93°C (0.22–0.25 Torr)

- Key Structural Differences: Lacks the 3-amino and 4-chloromethyl groups on the phenyl ring.

- Implications: The absence of amino and chloromethyl substituents likely reduces polarity and hydrogen-bonding capacity compared to the target compound. This analog’s lower molar mass (203.07 vs. ~231.9 g/mol for the target) may enhance volatility but limit solubility in polar solvents.

Compounds with Chloromethylphenyl Groups

Compound : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Molecular Formula : C₁₁H₁₂ClO₂S

- Melting Point : 137.3–138.5°C

- Key Structural Differences: Features a sulfanylidene group instead of a propanone backbone.

- Implications: The sulfanylidene group may increase thermal stability (high melting point) and alter electronic properties. The target compound’s amino group could lower its melting point relative to 1f due to disrupted crystallinity.

Amino-Substituted Phenyl Ketones

Compound: 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one (CAS 1806344-91-1)

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molar Mass : 227.69 g/mol

- Key Structural Differences: The amino group is at the 4-position (vs. 3-position in the target), and an ethoxy group replaces the chloromethyl.

- The target’s chloromethyl group may increase electrophilicity, favoring nucleophilic substitution reactions.

Heterocyclic Derivatives with Chloromethyl Groups

Compound: Flurochloridone (3-chloro-4-(chloromethyl)-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinone)

- Molecular Formula: C₁₂H₁₀Cl₂F₃NO

- Key Structural Differences: Pyrrolidinone core vs. propanone; includes a trifluoromethyl group.

- Implications: The pyrrolidinone ring enhances rigidity and may improve binding to biological targets. The target’s linear propanone backbone could offer greater conformational flexibility.

Data Table: Key Properties of Comparable Compounds

*Data inferred from structural analysis due to absence in evidence.

Research Findings and Implications

Reactivity: The target’s 3-amino group may act as a nucleophile or hydrogen-bond donor, distinguishing it from non-amino analogs like the compound in . The chloromethyl group (shared with and ) is susceptible to substitution, enabling further derivatization.

Synthetic Accessibility :

- Yields for chloromethyl-containing compounds vary widely (e.g., 30–50% in nucleoside intermediates , 50–58% in urea derivatives ). The target’s synthesis may require optimized conditions to balance reactivity of multiple functional groups.

Biological Potential: Flurochloridone’s pesticidal activity suggests chloromethyl and chloro groups in specific positions enhance bioactivity. The target’s amino group could modulate toxicity or target selectivity.

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring. Its molecular formula is C₁₁H₁₃Cl₂N₃O, with a molecular weight of approximately 232.10 g/mol. The presence of these groups is significant for its reactivity and biological interactions.

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the chloromethyl group may form covalent bonds with nucleophilic sites in biological macromolecules. This can lead to modulation of enzyme activity and influence various biological pathways.

Biological Activity

Research has indicated that compounds structurally similar to 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one possess diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, chloroacetamides with halogenated phenyl rings have demonstrated promising antimicrobial properties due to their lipophilicity, which enhances cell membrane permeability .

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways. For example, similar compounds have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

A study focusing on chloroacetamides highlighted the importance of substituent positions on the phenyl ring for antimicrobial efficacy. Compounds bearing halogenated substituents were particularly effective against pathogenic microorganisms due to their enhanced ability to penetrate cell membranes .

Anticancer Activity

In vitro studies have demonstrated that derivatives of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one can significantly inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been shown to arrest cell cycle progression at the G1 phase and trigger apoptosis in MCF-7 breast cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR : H NMR identifies the amino group (δ 4.5–5.5 ppm, broad singlet) and chloromethyl protons (δ 4.0–4.5 ppm). The ketone group deshields adjacent protons (δ 2.5–3.5 ppm). C NMR confirms the carbonyl carbon (δ 200–210 ppm) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and N-H stretches (~3300 cm).

- X-ray Crystallography : Resolves steric effects from the chloromethyl group and confirms dihedral angles between aromatic and ketone moieties (as in ) .

How does the chloromethyl group influence reactivity in nucleophilic substitution compared to non-chlorinated analogs?

Advanced

The chloromethyl group enhances electrophilicity at the benzylic position, favoring SN reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent amino group slows reactivity compared to simpler chloromethylarenes (). Computational studies (DFT) can quantify activation barriers, while kinetic experiments under varying pH and solvent polarities validate mechanistic pathways .

What computational methods predict bioactivity against enzymatic targets, and how should docking studies be validated?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The amino group may form hydrogen bonds, while the chloromethyl group contributes hydrophobic contacts .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays. MD simulations (≥100 ns) assess binding stability. QSAR models trained on analogs () improve predictability .

How can contradictions in reported synthetic yields using different catalysts be resolved?

Advanced

Discrepancies arise from catalyst choice (e.g., homogeneous vs. heterogeneous), solvent polarity, and temperature gradients. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, reports higher yields with flow reactors, while uses batch conditions. Characterize byproducts via GC-MS to adjust catalyst loading or switch to milder bases (e.g., KCO) .

What are key considerations for stability studies under varying pH and temperature?

Q. Basic

- Degradation Pathways : The chloromethyl group is prone to hydrolysis under acidic/basic conditions. Monitor via HPLC for degradation products (e.g., hydroxymethyl derivatives).

- Storage : Store at –20°C in anhydrous DMSO or ethanol. Accelerated stability studies (40°C/75% RH) predict shelf life. Use LC-MS to identify oxidative byproducts from the amino group .

What role does the amino group play in coordination chemistry, and which metal ions show strong binding?

Advanced

The amino group acts as a Lewis base, coordinating to transition metals (e.g., Cu, Ni). UV-Vis titration and Job’s plot methods determine stoichiometry. X-ray absorption spectroscopy (XAS) reveals binding modes. Compare with ’s structural data to correlate ligand geometry with metal affinity .

How can solubility challenges in organic solvents be mitigated during work-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.